molecular formula C40H26O8 B13652086 5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde

5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde

Cat. No.: B13652086
M. Wt: 634.6 g/mol
InChI Key: VZHVVJYQJVEOIE-UHFFFAOYSA-N
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Description

5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple formyl groups and a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the formylation of a precursor compound through a series of reactions involving formylating agents such as Vilsmeier-Haack reagent or other formylation reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde involves its interaction with molecular targets through its formyl groups. These groups can form covalent bonds with nucleophiles, such as amines or thiols, leading to the formation of Schiff bases or thioacetals. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, which can influence its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-aminophenyl)benzene: A compound with similar aromatic structure but with amino groups instead of formyl groups.

    1,3,5-Tris(4-formylphenyl)benzene: A compound with formyl groups but lacking the additional methyl groups and complex substitution pattern.

Uniqueness

5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C40H26O8

Molecular Weight

634.6 g/mol

IUPAC Name

5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C40H26O8/c1-23-37(33-7-25(15-41)3-26(8-33)16-42)39(35-11-29(19-45)5-30(12-35)20-46)24(2)40(36-13-31(21-47)6-32(14-36)22-48)38(23)34-9-27(17-43)4-28(10-34)18-44/h3-22H,1-2H3

InChI Key

VZHVVJYQJVEOIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O)C)C4=CC(=CC(=C4)C=O)C=O)C5=CC(=CC(=C5)C=O)C=O

Origin of Product

United States

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